molecular formula C17H16BrN5O2 B3011942 3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1004389-43-8

3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B3011942
CAS No.: 1004389-43-8
M. Wt: 402.252
InChI Key: HOVSHLIABPDKFC-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a synthetic small molecule characterized by a pyrimidinone-pyrazole core fused with a benzamide moiety. Key structural features include:

  • A 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl group, contributing to hydrogen-bonding interactions via its carbonyl oxygen and NH groups.
  • A 3-bromobenzamide substituent, introducing steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

3-bromo-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-3-13-9-15(24)21-17(19-13)23-14(7-10(2)22-23)20-16(25)11-5-4-6-12(18)8-11/h4-9H,3H2,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSHLIABPDKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Dihydropyrimidinyl Group: This step involves the condensation of the pyrazole derivative with an appropriate aldehyde and urea under basic conditions to form the dihydropyrimidinyl group.

    Bromination of Benzamide: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The final step involves the coupling of the brominated benzamide with the pyrazole-dihydropyrimidinyl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Products can include carboxylic acids, ketones, or aldehydes.

    Reduction Products: Products can include primary or secondary amines, or alcohols.

Scientific Research Applications

3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Compound 1: N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500)

Key Differences :

  • Pyrimidinone Substitution: The pyrimidinone ring in Compound 1 has 5-ethyl-4-methyl substituents versus 4-ethyl in the target compound. This alters ring conformation and electronic distribution.
  • Benzamide Substituents : Compound 1 features 3,4-dimethylbenzamide , which is less electronegative than the 3-bromo group in the target.
  • Physicochemical Properties :
    • Higher logP (2.9354 vs. estimated ~3.2 for the target), reflecting increased hydrophobicity due to methyl groups.
    • Lower molecular weight (365.43 vs. estimated ~430 for the target).

Compound 2: N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Key Differences :

  • Molecular Weight : Higher (396.4 vs. ~430 for the target) due to the nitro group’s mass.
  • Hydrogen-Bonding : The nitro group increases hydrogen-bond acceptor capacity (7 acceptors vs. 6 in the target).

Comparative Data Table

Property Target Compound* Compound 1 Compound 2
Molecular Formula C19H18BrN5O2 (estimated) C20H23N5O2 C19H20N6O4
Molecular Weight ~430 (estimated) 365.43 396.4
Substituents (Benzamide) 3-bromo 3,4-dimethyl 2-methyl-3-nitro
logP ~3.2 (estimated) 2.9354 Not reported
Hydrogen-Bond Acceptors 6 6 7
Hydrogen-Bond Donors 2 2 2
Polar Surface Area (Ų) ~71 (estimated) 71.489 Not reported

Research Findings and Implications

  • Electronic Effects : The 3-bromo group in the target compound provides moderate electron-withdrawing properties, intermediate between the electron-donating methyl groups in Compound 1 and the strongly electron-withdrawing nitro group in Compound 2. This may influence binding affinity in enzyme inhibition .
  • Structural Rigidity: All three compounds share a pyrimidinone-pyrazole core, favoring planar conformations suitable for π-stacking in protein active sites.

Biological Activity

3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. The unique structural features of this compound, including the presence of a bromine atom and a complex heterocyclic framework, suggest various mechanisms of action that warrant detailed exploration.

Chemical Structure

The molecular formula for this compound is C15H16BrN5O2C_{15}H_{16}BrN_{5}O_{2}, with a molecular weight of approximately 366.23 g/mol. Its structure can be represented as follows:

3 bromo N 1 4 ethyl 6 oxo 1 6 dihydropyrimidin 2 yl 3 methyl 1H pyrazol 5 yl benzamide\text{3 bromo N 1 4 ethyl 6 oxo 1 6 dihydropyrimidin 2 yl 3 methyl 1H pyrazol 5 yl benzamide}

Antifungal Activity

Research has demonstrated that compounds similar to this compound exhibit significant antifungal properties. A study focusing on pyrimidine derivatives indicated that structural modifications could enhance antifungal activity against various fungal strains. The presence of the 6-oxo group in the pyrimidine ring is particularly noted for its role in increasing potency against fungal pathogens .

Inhibition of Adenylyl Cyclase

Another significant aspect of this compound's biological activity is its potential to inhibit adenylyl cyclase (AC) activity. A series of pyrimidinone derivatives have been optimized for selective inhibition of Ca²⁺/Calmodulin-stimulated AC activity, which is crucial for treating chronic pain conditions. The specific mechanism by which this compound may affect AC activity remains to be fully elucidated, but it is hypothesized that the compound could interact with the enzyme's active site or modulate its regulatory pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Key features influencing activity include:

  • Bromine Substitution : The presence of bromine may enhance lipophilicity and facilitate better interaction with biological targets.
  • Pyrimidine and Pyrazole Moieties : These heterocycles are known to confer various pharmacological properties, including anti-inflammatory and analgesic effects.

A comparative analysis of similar compounds has shown that modifications in substituents on the benzamide or changes in the heterocyclic components can lead to significant variations in biological activity.

Case Study 1: Antifungal Efficacy

In a study examining a range of pyrimidine derivatives, compounds with similar structures to this compound were tested against Candida species. The results indicated that certain modifications led to increased antifungal potency, suggesting that further exploration into this compound's derivatives could yield promising antifungal agents .

Case Study 2: Pain Management

A recent optimization study on pyrimidinone series highlighted the importance of specific structural features in achieving selective inhibition of AC activity. The findings suggest that compounds like 3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl -1H-pyrazol -5 -yl]benzamide could serve as lead compounds for developing new analgesics targeting chronic pain pathways .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., DMF for coupling reactions), catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling), and temperature control. For example, analogs with pyrazole and dihydropyrimidinone moieties achieved yields of 77–85% using recrystallization (e.g., ethyl acetate/light petroleum ether) for purification . Adjusting stoichiometric ratios of reactants and employing inert atmospheres (N₂/Ar) can minimize side reactions. Monitoring via TLC and optimizing reaction time (e.g., 12–24 hours) are critical for reproducibility.

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : A multi-technique approach is recommended:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1655 cm⁻¹) and NH vibrations (~3240–3250 cm⁻¹) .
  • ¹H NMR : Confirm proton environments, such as pyrazole CH₃ (δ ~2.5 ppm), dihydropyrimidinone NH (δ ~9.0 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine . Advanced methods like 2D NMR (COSY, HSQC) resolve overlapping signals in complex regions.

Advanced Research Questions

Q. How should biological activity assays be designed to evaluate this compound's efficacy?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For kinase inhibition studies:

  • In vitro assays : Use purified enzymes (e.g., EGFR, CDK2) with ATP-competitive fluorescence polarization assays. Include positive controls (e.g., staurosporine) and IC₅₀ determination .
  • Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM). Replicates (n ≥ 3) and statistical analysis (ANOVA) ensure reliability .
  • In vivo models : Use xenograft mice with tumor volume monitoring. Apply randomized block designs (4 replicates/group) to account for biological variability .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer : Contradictions may arise from assay variability or unaccounted substituent effects. Strategies include:

  • Systematic analog synthesis : Replace the bromine with Cl/F or modify the dihydropyrimidinone ethyl group to assess steric/electronic impacts .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., kinases).
  • Meta-analysis : Aggregate data from multiple assays (e.g., enzymatic vs. cellular) using multivariate regression to identify confounding variables .

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework :

  • Abiotic studies : Measure hydrolysis half-life (pH 7.4 buffer, 25°C) and photodegradation (UV-Vis irradiation). Use HPLC-MS to track degradation products.
  • Biotic studies : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and biodegradation via OECD 301F.
  • Environmental modeling : Apply EPI Suite to predict bioaccumulation (log P) and soil adsorption (Koc).

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine biochemical and biophysical methods:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., kinase) to resolve binding interactions.
  • siRNA knockdown : Silence putative targets in cell lines to observe phenotypic rescue, confirming target relevance .

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